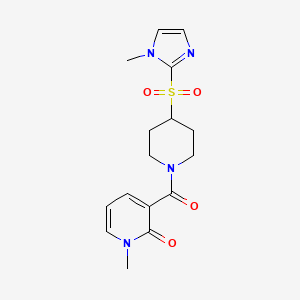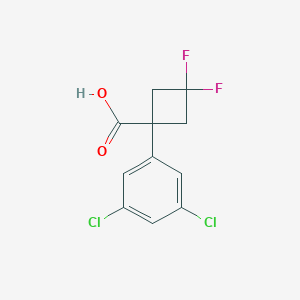
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichlorophenyl is a type of dichlorophenol where the two chloro substituents are located at positions 3 and 5 . It’s used as a metabolite of the pesticides polychlorinated phenols and benzene hexachloride . It’s also used as a research chemical .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 3,5-Dichlorophenylboronic acid has been analyzed .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 3,5-Dichlorophenyl isocyanate is a solid with a pungent odor .科学的研究の応用
PET Tracers in Tumor Delineation
Fluorine-18 labeled amino acids, closely related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been synthesized for use in positron emission tomography (PET). These compounds, such as [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), exhibit tumor-avid properties, making them valuable in tumor imaging and delineation (Shoup & Goodman, 1999).
Synthesis and Chemical Transformations
The synthesis of derivatives of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a compound similar to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, has been achieved through various chemical transformations. These syntheses involve key steps like the transformation of ketone groups into CF2-groups, highlighting the compound's versatility in organic chemistry (Mykhailiuk et al., 2010).
Development of Fluorinated Amino Acids
Fluorinated analogues of 1-aminocyclobutane-1-carboxylic acid, which share a structural relationship with 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been developed for various applications. These include trifluoromethyl-substituted analogues synthesized from dibromoacetone dimethyl ketal. The transformation of acid moieties into trifluoromethyl groups using SF4 and HF is a critical step in these syntheses (Radchenko et al., 2009).
Applications in Medicinal Chemistry
The geminal difluorocyclobutane core, akin to the structure of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, is an important structural element in medicinal chemistry. Synthesis methods for gem-difluorocyclobutanes, especially 2-substituted cases, have been developed, showcasing the compound's significance in the creation of biologically active molecules (Lin et al., 2021).
Conformational Studies in Solid-State Chemistry
Studies on the structure and conformation of similar cyclobutane carboxylic acids, including cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been conducted. These investigations provide insights into the molecular packing and interactions of compounds structurally related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Reisner et al., 1983).
Safety And Hazards
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWLMZZAKYYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

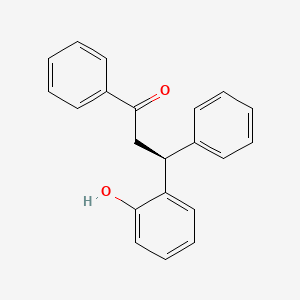
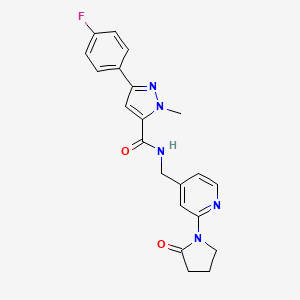
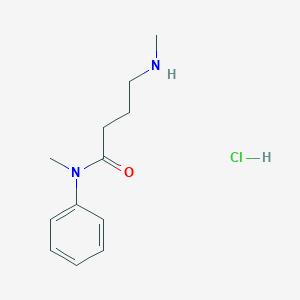
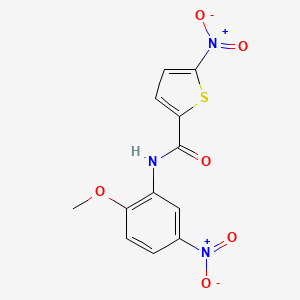
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)
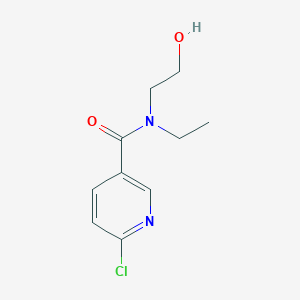
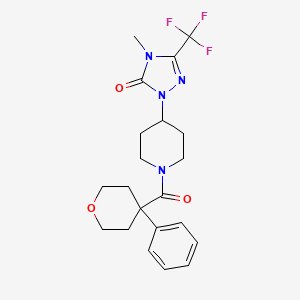
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)
![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)
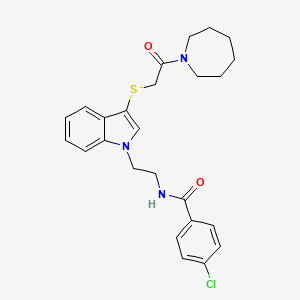
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)
